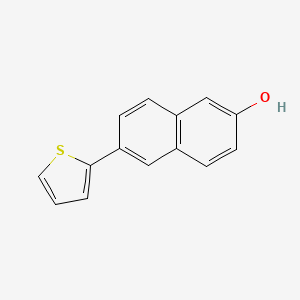

6-(Thiophen-2-yl)naphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10OS |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

6-thiophen-2-ylnaphthalen-2-ol |

InChI |

InChI=1S/C14H10OS/c15-13-6-5-10-8-12(4-3-11(10)9-13)14-2-1-7-16-14/h1-9,15H |

InChI Key |

ARBVMTSHHLXSIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Thiophen 2 Yl Naphthalen 2 Ol and Its Structural Analogues

Direct C-C Coupling Strategies Involving Naphthol and Thiophene (B33073) Precursors

Direct carbon-carbon (C-C) bond formation between naphthol and thiophene precursors is a common and effective method for synthesizing 6-(thiophen-2-yl)naphthalen-2-ol and its analogues. These reactions typically involve coupling a functionalized naphthalene (B1677914) with a thiophene partner.

Organometallic Coupling Reactions for Naphthalene-Thiophene Linkages

Organometallic coupling reactions are fundamental to modern organic synthesis and are widely used to construct biaryl systems like naphthalene-thiophene derivatives.

The Suzuki-Miyaura coupling is a prominent example, typically involving a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org For the synthesis of this compound, this could involve coupling 6-halonaphthalen-2-ol with thiophene-2-boronic acid. The hydroxyl group on the naphthol may require protection to prevent side reactions. researchgate.net This reaction is versatile due to the commercial availability of a wide range of boronic acids and the tolerance of the reaction to various functional groups. researchgate.net

Stille coupling , which uses organotin reagents, and Negishi coupling , which employs organozinc compounds, are other useful cross-coupling methods. Additionally, the Kumada coupling utilizes Grignard reagents (organomagnesium halides) for C-C bond formation. nih.gov

Table 1: Examples of Organometallic Coupling Reactions

| Coupling Reaction | Naphthalene Precursor | Thiophene Precursor | Catalyst | Base |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromonaphthalen-2-ol | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ |

| Stille | 6-Iodonaphthalen-2-ol | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - |

| Negishi | 6-Bromonaphthalen-2-ol | 2-Thienylzinc chloride | Pd(dppf)Cl₂ | - |

| Kumada | 6-Bromonaphthalen-2-ol | 2-Thienylmagnesium bromide | Ni(dppp)Cl₂ | - |

Cross-Coupling Methodologies for Aromatic Heterocycle Construction

Recent advancements have led to the development of direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of the thiophene ring. unipd.it In this method, a C-H bond on the thiophene is directly coupled with a C-X bond (where X is a halide or triflate) on the naphthalene ring, catalyzed by a transition metal, typically palladium. unipd.itthieme-connect.de This strategy simplifies the synthetic sequence and reduces waste. The regioselectivity of the arylation on the thiophene ring can be influenced by the substituents present on the thiophene. thieme-connect.de

Multi-Component Reactions for the Assembly of Naphthalene-Thiophene Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. tandfonline.com The Betti reaction, for example, is a one-pot synthesis of aminoalkyl naphthols. researchgate.net A variation of this could potentially be adapted to incorporate a thiophene moiety.

The Gewald reaction is another important MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. tandfonline.com While not a direct route to this compound, these methods are valuable for creating highly substituted thiophene-containing building blocks. tandfonline.com

Ring-Forming Reactions Incorporating Thiophene and Naphthalene Units

An alternative to coupling pre-formed rings is to construct one ring onto the other. These are known as ring-forming or annulation reactions. wikipedia.org

For instance, a thiophene ring can be constructed onto a naphthalene framework. The Fiesselmann thiophene synthesis is a classic method for this transformation. wikipedia.org Conversely, the naphthalene ring can be built onto a thiophene precursor. The Bischler–Napieralski reaction, which is used to synthesize isoquinolines, can be adapted to form a naphthalene ring system. wikipedia.org Another approach involves the electrophilic cyclization of alkyne-containing arenes to produce substituted naphthalenes. nih.gov

Derivatization from Advanced Intermediates Bearing Naphthalene and Thiophene Scaffolds

This strategy involves synthesizing a core naphthalene-thiophene structure and then modifying it to introduce or alter functional groups. This is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Starting with a compound like 6-(thiophen-2-yl)naphthalene, a hydroxyl group can be introduced at the 2-position through reactions such as bromination followed by nucleophilic substitution. The existing hydroxyl group on this compound can be alkylated, acylated, or converted into a sulfamate (B1201201) for further biological evaluation. researchgate.net Additionally, both the naphthalene and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce further diversity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Bromonaphthalen-2-ol |

| Thiophene-2-boronic acid |

| 2-(Tributylstannyl)thiophene |

| 2-Thienylzinc chloride |

| 2-Thienylmagnesium bromide |

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Thiophen 2 Yl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 6-(Thiophen-2-yl)naphthalen-2-ol by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and thiophene (B33073) rings, as well as the hydroxyl proton. The aromatic region of the spectrum is complex due to the coupling between adjacent protons.

The naphthalene ring protons typically appear as a series of multiplets. For instance, in a related naphthalen-2-ol derivative, proton signals were observed in the range of δ 7.11-7.70 ppm. rsc.org The protons on the thiophene ring also give rise to characteristic signals, often appearing as doublets or multiplets depending on their coupling with neighboring protons. rsc.org The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H | 7.10 - 7.80 | m | - |

| Thiophene H | 7.00 - 7.50 | m | - |

| OH | Variable | br s | - |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the naphthalene and thiophene rings.

The carbon atoms of the naphthalene moiety in similar structures show signals across a broad range. For example, in 2-naphthol (B1666908), the carbon signals appear between approximately 109 and 153 ppm. researchgate.net The carbon attached to the hydroxyl group (C-2) is typically found in the more downfield region of the aromatic signals. The thiophene ring carbons also have characteristic chemical shifts. The quaternary carbons, those that are not bonded to any protons, will generally show weaker signals.

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C | 109 - 135 |

| Naphthalene C-OH | 150 - 155 |

| Thiophene C | 120 - 145 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity of protons within the naphthalene and thiophene rings. Cross-peaks in the COSY spectrum connect the signals of adjacent protons. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates the signals of protons directly attached to carbon atoms. science.gov This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive IR Data Table for this compound (Predicted)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The extended conjugation resulting from the connection of the naphthalene and thiophene rings is expected to lead to absorption at longer wavelengths compared to the individual parent molecules.

For comparison, 2-naphthol exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands. researchgate.netnist.gov The presence of the thiophene substituent will likely cause a red shift (bathochromic shift) in these absorption maxima due to the extension of the chromophore. The solvent can also influence the position of the absorption bands. researchgate.net

Interactive UV-Vis Data Table for Naphthalene and 2-Naphthol in n-hexane

| Compound | ¹Lₐ band (cm⁻¹) | ¹Lₑ band (cm⁻¹) |

| Naphthalene | ~35,137 | ~31,095 |

| 2-Naphthol | ~35,137 | ~30,342 |

Data sourced from ResearchGate. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. mdpi.com

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum can provide valuable structural clues. Common fragmentation pathways for aromatic alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgyoutube.com The thiophene ring can also undergo characteristic fragmentation. The stability of the aromatic rings means that the molecular ion is often quite abundant. libretexts.org

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

No published single-crystal X-ray diffraction data for this compound could be located. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in the solid state. Without this data, key crystallographic parameters cannot be provided.

Table 1: Crystallographic Data for this compound

| Parameter | Data |

|---|---|

| Crystal System | Not determined |

| Space Group | Not determined |

| Unit Cell Dimensions | Not determined |

| Volume | Not determined |

| Z (molecules per unit cell) | Not determined |

| Density (calculated) | Not determined |

Data not available in published literature.

Advanced Electronic Spectroscopy (e.g., Magnetic Circular Dichroism, Electron Spin Resonance)

Similarly, there is a lack of specific research findings concerning the advanced electronic spectroscopy of this compound. Techniques such as Magnetic Circular Dichroism (MCD), which probes the electronic structure of molecules in a magnetic field, and Electron Spin Resonance (ESR), which detects unpaired electrons, have not been reported for this compound.

While theoretical studies on related naphthalene derivatives suggest that they exhibit interesting electronic transitions, no experimental MCD or ESR spectra for this compound are available to confirm these properties. researchgate.netnih.gov

Table 2: Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Key Findings |

|---|---|

| Magnetic Circular Dichroism (MCD) | No data available |

Data not available in published literature.

Computational Chemistry and Theoretical Investigations of 6 Thiophen 2 Yl Naphthalen 2 Ol

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground-state properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular behavior at the quantum level. For 6-(Thiophen-2-yl)naphthalen-2-ol, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. For a molecule like this compound, which has a rotational degree of freedom between the naphthalene (B1677914) and thiophene (B33073) rings, conformer analysis is crucial. This would involve calculating the energy as a function of the dihedral angle between the two rings to identify the global energy minimum and any other stable conformers. The resulting data would typically be presented in a table of optimized geometric parameters.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Level Calculations

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT calculations would provide the energies of these orbitals (EHOMO and ELUMO) and visualize their electron density distributions. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's electronic stability and its ability to absorb light. A smaller gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes only, as specific data could not be found.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP map for this compound would highlight the negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, and positive potential around the hydroxyl hydrogen.

Reactivity Descriptors (e.g., Fukui Functions)

DFT-based reactivity descriptors, derived from the HOMO and LUMO energies, help to quantify and predict the reactivity of different sites within a molecule. Fukui functions (f(r)) are used to identify the most likely sites for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom, one could predict which atoms in the this compound structure are most susceptible to different types of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This is particularly important for understanding a molecule's photophysical properties, such as its absorption and emission of light. A TD-DFT calculation on this compound would predict its electronic absorption spectrum, detailing the wavelengths of maximum absorption (λmax), the corresponding excitation energies, oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π*). This information is crucial for applications in materials science and photochemistry.

Table 2: Hypothetical TD-DFT Calculated Excitation Properties This table is for illustrative purposes only, as specific data could not be found.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Simulation of UV-Vis Absorption and Emission Spectra

Computational chemistry offers robust methods for simulating the electronic absorption and emission spectra of molecules like this compound. The primary technique employed is Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic excited states. nih.govnih.gov The process typically begins with optimizing the molecule's ground-state geometry using a suitable DFT functional, such as B3LYP or CAM-B3LYP, and a corresponding basis set (e.g., 6-31G(d,p)). ijcesen.comekb.eg

Following ground-state optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Vis spectrum. researchgate.net These calculations also yield oscillator strengths, which are proportional to the intensity of the absorption peaks. For this compound, the key electronic transitions are expected to be of the π → π* type, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In similar naphtho-thiophene systems, the HOMO-LUMO transition is often responsible for the lowest energy absorption band. nih.gov

Simulations can be performed in a vacuum or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which provides a more accurate representation of experimental conditions. nih.govekb.eg The simulated spectrum for this compound would likely show characteristic absorption bands originating from the naphthalene and thiophene chromophores. nih.gov

Table 1: Illustrative Simulated UV-Vis Absorption Data for this compound This table presents hypothetical data representative of a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.65 | 340 | 0.75 | HOMO → LUMO |

| S0 → S2 | 4.13 | 300 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 4.77 | 260 | 0.45 | HOMO → LUMO+1 |

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) in Related Hydroxylated Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. For hydroxylated systems like this compound, the presence of a hydroxyl (-OH) group makes it a candidate for ESIPT, where the phenolic proton could potentially transfer to an acceptor site on the thiophene or naphthalene rings. Computational studies on related naphthalene-based Schiff bases and other derivatives have elucidated the mechanism of this ultrafast process. nih.govresearchgate.netresearchgate.net

The investigation of ESIPT involves several computational steps:

Geometry Optimization : The geometries of both the ground state (S0) and the first singlet excited state (S1) are optimized. A key indicator for ESIPT tendency is the strengthening of the intramolecular hydrogen bond in the excited state. This is computationally verified by a shortening of the donor-acceptor distance (e.g., O···N) and a lengthening of the O-H bond upon excitation. researchgate.net

Vibrational Analysis : Calculated infrared (IR) spectra for the S0 and S1 states can confirm hydrogen bond strengthening. A red-shift in the O-H stretching frequency in the S1 state compared to the S0 state indicates a weaker, more labile O-H bond, which facilitates proton transfer. nih.govresearchgate.net

Potential Energy Surface (PES) Scanning : To map the reaction pathway, a relaxed PES scan is performed by systematically varying the O-H bond distance. This allows for the calculation of the energy barrier for proton transfer in both the ground and excited states. A significantly lower energy barrier in the S1 state compared to the S0 state confirms that the process is a photo-induced ESIPT reaction. nih.govresearchgate.net

For molecules exhibiting ESIPT, this four-level photocycle (absorption, ESIPT, tautomer emission, back-proton transfer) results in a large Stokes shift, where the emission is significantly red-shifted from the absorption. nih.gov

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

Molecules containing electron-donating and electron-accepting groups linked by a single bond can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.org Upon photoexcitation to a locally excited (LE) state, the molecule can relax by twisting around the single bond connecting the donor and acceptor moieties, typically to a perpendicular conformation (dihedral angle of ~90°). researchgate.net This twisting leads to a decoupling of the π-systems and the formation of a highly polar, charge-separated TICT state. nih.gov

This compound possesses electron-donating groups (hydroxyl and thiophene) and an extended π-system (naphthalene) that can act as an acceptor, making it a plausible candidate for TICT formation. The key features of TICT states are:

Dual Fluorescence : Often, emission is observed from both the planar LE state and the twisted TICT state. The TICT emission is characterized by a large Stokes shift and is highly sensitive to solvent polarity. rsc.orgnih.gov

Solvatochromism : The highly polar TICT state is stabilized by polar solvents, leading to a pronounced red-shift in the emission spectrum as solvent polarity increases. mdpi.com

Computational analysis is crucial for identifying and characterizing TICT states. By optimizing the geometry of the first excited state (S1), it is possible to determine if a stable, twisted conformation exists. Natural Bond Orbital (NBO) analysis can be used to quantify the charge separation between the donor and acceptor fragments in the S0, LE, and TICT states, confirming the charge-transfer character. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. core.ac.ukresearchgate.net Calculations are typically performed at the DFT level (e.g., B3LYP/6-311G(d,p)) on a previously optimized geometry. The inclusion of solvent effects via the PCM model is often necessary to achieve good agreement with experimental data measured in solution.

Vibrational Frequencies : The calculation of vibrational frequencies is a standard output of geometry optimization procedures in computational chemistry. These calculations provide the harmonic frequencies of the normal modes of vibration. DFT methods, particularly B3LYP, have been shown to be effective for this purpose. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (~0.96) to improve agreement. These calculations aid in the assignment of complex experimental IR and Raman spectra. nih.govchemrxiv.org

Table 2: Illustrative Predicted Spectroscopic Parameters for this compound This table presents hypothetical data representative of DFT calculations.

| Parameter | Predicted Value | Notes |

| 1H NMR (Phenolic OH) | δ 9.5 ppm | Value is highly dependent on solvent and concentration. |

| 13C NMR (C-OH) | δ 155 ppm | Based on typical values for substituted naphthalenes. |

| O-H Stretch | 3550 cm-1 | Unscaled harmonic frequency. |

| C=C Aromatic Stretch | 1600-1450 cm-1 | Multiple bands expected from naphthalene and thiophene rings. |

| C-S Stretch | 700 cm-1 | Characteristic thiophene ring vibration. |

Quantum Chemical Modeling of Reactivity and Reaction Pathways

DFT calculations are a cornerstone for modeling chemical reactivity and elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, the transition states that connect them.

For this compound, computational modeling could explore various reaction pathways, such as:

Electrophilic Aromatic Substitution : Calculating the energies of intermediates and transition states for the addition of an electrophile to different positions on the naphthalene or thiophene rings can predict the regioselectivity of the reaction.

Oxidation : The mechanism of oxidation, for example by hydroxyl radicals, can be modeled. Studies on naphthalene oxidation have used DFT to calculate activation energies and reaction rate constants, demonstrating that OH addition is a key pathway. researchgate.net

Photochemical Reactions : The photochemistry of thiophene derivatives, including photoisomerization, has been studied computationally. researchgate.net Such models could predict potential photochemical pathways for this compound upon UV irradiation.

The primary outputs of these studies are reaction energy profiles, which plot the energy of the system along the reaction coordinate. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy, a key determinant of the reaction rate. researchgate.net

Nonlinear Optical (NLO) Properties Evaluation

Molecules with extensive π-conjugation and intramolecular charge transfer (ICT) characteristics, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for nonlinear optical (NLO) materials. nih.govanalis.com.my The structure of this compound, with its donor groups and conjugated framework, suggests potential NLO activity.

Computational chemistry provides a direct route to evaluating NLO properties by calculating the molecular polarizabilities in the presence of an electric field. The key parameters are:

Linear Polarizability (<α>) : Describes the linear response of the molecule to an electric field.

First Hyperpolarizability (β) : Governs second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is a primary indicator of NLO activity.

Second Hyperpolarizability (γ) : Relates to third-order NLO effects.

These properties are typically calculated using DFT methods. asianpubs.org A small HOMO-LUMO energy gap is often correlated with a large hyperpolarizability, as it facilitates the intramolecular charge transfer that gives rise to the NLO response. analis.com.my Studies on various naphthalene and thiophene-containing organic molecules have demonstrated that DFT is a reliable tool for predicting and understanding their NLO properties. nih.govanalis.com.myasianpubs.org

Table 3: Representative Calculated NLO Properties for a Naphthalene-based D-π-A System Data adapted from a study on a related chalcone derivative for illustrative purposes. analis.com.my

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 6.5 | Debye |

| Average Polarizability (<α>) | 57.52 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 420.51 x 10-30 | esu |

Thermochemical Properties and Stability Analysis

The thermodynamic stability and properties of a molecule can be accurately predicted using a combination of quantum mechanics and statistical mechanics. samipubco.comresearchgate.net DFT calculations are first used to obtain the optimized molecular geometry and its vibrational frequencies at 0 K.

The key steps and outcomes are:

Geometry Optimization and Frequency Calculation : A successful frequency calculation on an optimized structure must yield all positive (real) frequencies. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface and is therefore stable. chemrxiv.org

Statistical Thermodynamics : The vibrational frequencies, along with rotational constants from the optimized geometry, are used as input for statistical mechanics equations to calculate thermodynamic properties at a given temperature and pressure (e.g., 298.15 K and 1 atm). samipubco.com

Table 4: Calculated Thermochemical Properties for Naphthalene at 298.15 K Data from a computational study on naphthalene for illustrative purposes. samipubco.com

| Property | Calculated Value | Unit |

| Total Thermal Energy (E) | 97.63 | kcal/mol |

| Heat Capacity (Cv) | 28.23 | cal/mol·K |

| Entropy (S) | 78.87 | cal/mol·K |

Chemical Reactivity and Derivatization Strategies for 6 Thiophen 2 Yl Naphthalen 2 Ol

Reactions at the Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group is a primary site for derivatization through etherification and esterification reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and potential for further functionalization.

Etherification: The Williamson ether synthesis is a classic and widely applicable method for the preparation of ethers from 6-(Thiophen-2-yl)naphthalen-2-ol. This reaction involves the deprotonation of the naphthol to form the more nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wvu.edursc.orgchegg.combyjus.comchemistry-online.com The choice of base and solvent is crucial for the success of this reaction, with common systems including sodium hydroxide (B78521) in ethanol (B145695) or the use of a phase-transfer catalyst in a biphasic system. chegg.com

Esterification: Ester derivatives of this compound can be readily synthesized through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a straightforward approach. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. This method, known as the Steglich esterification, is particularly useful for coupling with sterically hindered or acid-labile carboxylic acids. rsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Potential Advantages |

| Williamson Ether Synthesis | Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF, Acetonitrile) | 2-Alkoxy-6-(thiophen-2-yl)naphthalene | Versatile for a wide range of alkyl groups. |

| Steglich Esterification | Carboxylic acid (R-COOH), DCC or EDC, DMAP (cat.), Solvent (e.g., DCM, THF) | 6-(Thiophen-2-yl)naphthalen-2-yl ester | Mild conditions, suitable for sensitive substrates. |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H2SO4), Heat | 6-(Thiophen-2-yl)naphthalen-2-yl ester | Simple, uses common reagents. |

This table provides a summary of common etherification and esterification reactions applicable to this compound.

Functionalization of the Naphthalene (B1677914) Core

Halogenation: Halogenation can be achieved using various reagents. For example, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity will be influenced by the reaction conditions.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid over-oxidation or side reactions, especially given the presence of the activating hydroxyl group. publish.csiro.auvaia.comuq.edu.aursc.org Studies on the nitration of 2-methoxynaphthalene (B124790) have shown that substitution occurs at the 1-, 6-, and 8-positions, highlighting the complex directing effects in naphthalenic systems. publish.csiro.auuq.edu.au

Sulfonation: Sulfonation can be accomplished using concentrated sulfuric acid or sulfur trioxide. shokubai.orgresearchgate.netyoutube.comgoogle.com The reaction temperature can influence the kinetic versus thermodynamic product distribution. For 2-naphthol (B1666908), sulfonation at lower temperatures tends to favor the 1-sulfonic acid, while at higher temperatures, the more stable 8-sulfonic acid can be formed. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce carbon-based substituents onto the naphthalene ring. nih.govacs.orgrsc.org The hydroxyl group is typically protected as an ether to prevent acylation at the oxygen and to modulate the reactivity of the aromatic system. The Lewis acid catalyst and reaction conditions must be chosen carefully to be compatible with the thiophene (B33073) ring, which can be sensitive to strong acids.

| Reaction | Typical Reagents | Expected Major Isomer(s) | Reference/Analogy |

| Bromination | Br2, CCl4 | 1-Bromo and/or 3-Bromo derivative | General reactivity of 2-naphthols |

| Nitration | HNO3, H2SO4 | 1-Nitro and/or 8-Nitro derivative | Nitration of 2-methoxynaphthalene publish.csiro.auuq.edu.au |

| Sulfonation | H2SO4, heat | 1-Sulfonic acid or 8-Sulfonic acid | Sulfonation of 2-naphthol researchgate.net |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (with protected hydroxyl) | 1-Acyl and/or 8-Acyl derivative | General Friedel-Crafts on naphthols |

This table outlines potential electrophilic substitution reactions on the naphthalene core of this compound and the likely positions of substitution based on analogous systems.

Functionalization of the Thiophene Ring

The thiophene ring offers additional sites for chemical modification, primarily through electrophilic substitution and metalation reactions.

The thiophene ring is generally more reactive towards electrophiles than benzene. In a 2-substituted thiophene, the incoming electrophile typically attacks the C5 position (the other α-position). If the C5 position is blocked, substitution may occur at the C3 or C4 positions (β-positions). The directing effect of the naphthalene moiety will also influence the reactivity of the thiophene ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgrsc.orgacs.orguwindsor.cawikipedia.orgsemanticscholar.orgias.ac.inresearchgate.net In the context of this compound, the hydroxyl group (or a protected derivative) can direct the lithiation to the adjacent C3 position of the thiophene ring. Treatment with a strong base like n-butyllithium (n-BuLi) would generate a lithiated intermediate that can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to introduce a wide range of substituents at the C3 position with high selectivity.

Transformations Leading to Fused Ring Systems (e.g., Naphthothiophenes)

The structure of this compound is a precursor for the synthesis of fused polycyclic aromatic systems, such as naphthothiophenes. These transformations typically involve intramolecular cyclization reactions. For instance, an intramolecular Friedel-Crafts type reaction could be envisioned, where a suitable functional group on the thiophene ring (e.g., a carboxylic acid or acyl chloride) reacts with the naphthalene core to form a new ring. chemrxiv.org Alternatively, cyclization could be promoted by oxidative methods. The synthesis of naphtho[2,1-b]thiophenes and naphtho[2,3-b]thiophenes has been reported from various precursors, indicating the feasibility of such transformations. rsc.orgchemrxiv.orgresearchgate.netnih.govchemrxiv.orgnih.gov

Polymerization and Oligomerization Potential of the Compound

The phenolic nature of this compound suggests its potential as a monomer for the synthesis of polymers and oligomers.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling polymerization in the presence of an oxidizing agent, such as a metal catalyst (e.g., copper or iron complexes) and an oxidant (e.g., oxygen). nih.govnih.govwikipedia.orgacs.org This process involves the formation of phenoxy radicals, which then couple to form C-C or C-O linkages, leading to the formation of a polymer. The thiophene and naphthalene moieties would be expected to influence the electronic properties and morphology of the resulting polymer.

Polycondensation: If derivatized to contain two reactive functional groups, this compound could be used in polycondensation reactions. For example, conversion of the hydroxyl group to a leaving group and subsequent functionalization of the naphthalene or thiophene ring with a nucleophilic group could allow for step-growth polymerization. Functionalized naphthols have been used to create polymers with specific thermal and electronic properties. researchgate.netresearchgate.netrsc.org

Applications of 6 Thiophen 2 Yl Naphthalen 2 Ol and Its Derivatives in Materials Science

Organic Electronics and Semiconducting Materials

Donor-Acceptor Polymer Design and Synthesis

Donor-acceptor (D-A) conjugated polymers are a cornerstone of modern organic electronics, with applications in solar cells and light-emitting diodes. nih.govnih.govrsc.org These polymers are designed with alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. rsc.org This architecture leads to the formation of a low-energy intramolecular charge transfer (ICT) complex, which is crucial for narrowing the material's band gap and enhancing its ability to absorb light. diva-portal.org

The 6-(thiophen-2-yl)naphthalen-2-ol structure can be envisioned as a key component in such D-A polymers. The thiophene (B33073) moiety is a well-known and effective electron donor. nih.govrsc.org The naphthalene (B1677914) core, depending on the substituents it is paired with, can act as a π-bridge or be incorporated into a larger acceptor unit. For instance, derivatives of this compound could be polymerized with strong acceptor units like thieno[3,2-b]thiophene-2,5-dione (B13760093) (TTD) to create low band gap polymers. rsc.org The synthesis of such polymers would likely involve palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which are common methods for forming C-C bonds between aromatic units. nih.govacs.org

| Polymer Type | Donor Unit | Acceptor Unit | Potential Polymerization Method |

| D-A Copolymer | Thiophene | Thieno[3,2-b]thiophene-2,5-dione (TTD) | Stille or Suzuki Coupling |

| D-π-A Copolymer | Thiophene | Naphthalene (as π-bridge) with acceptor substituent | Palladium-catalyzed polycondensation |

Charge Transport Characteristics in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-based materials, particularly fused thienoacenes like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), have demonstrated excellent performance in OFETs, with mobilities exceeding 3.0 cm²/Vs. elsevierpure.com

Derivatives of this compound could be designed to exhibit high charge mobility. By extending the conjugation through the naphthalene core and promoting intermolecular interactions, it may be possible to achieve efficient charge transport. The packing of molecules in the solid state is critical for charge mobility. elsevierpure.comnih.gov Introducing substituents that encourage a herringbone packing motif, which is common in high-performance organic semiconductors, could be a viable strategy. elsevierpure.com For example, attaching phenyl groups to the naphthalene core, as seen in diphenyl-DNTT derivatives, has been shown to maintain high mobility while improving thermal stability. elsevierpure.com

| Compound Family | Highest Reported Mobility (cm²/Vs) | Device Type |

| Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTT) derivatives | 3.5 | Thin-film OFET |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | 1.26 | Single-crystal OFET |

Low Band Gap Conjugated Systems

The development of low band gap conjugated systems is crucial for applications such as organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors, as a lower band gap allows for the absorption of a broader range of the solar spectrum. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the band gap of a material. In D-A systems, the donor's HOMO and the acceptor's LUMO levels are key.

By strategically pairing the donor-like thiophene-naphthalene scaffold with strong acceptor units, it should be possible to create polymers with low optical band gaps. For example, polymers incorporating the strong acceptor TTD have been shown to have band gaps as low as 1.2 eV. rsc.org The use of thieno[3,2-b]thiophenes fused to a naphthalene core has also been explored for creating nonfullerene acceptors with narrow band gaps for efficient organic solar cells. diva-portal.org A polymer derived from this compound could potentially exhibit a similarly low band gap, making it a candidate for photovoltaic applications.

Optoelectronic Applications

The inherent photophysical properties of conjugated organic molecules make them suitable for a variety of optoelectronic devices. rsc.org Donor-acceptor-donor (D-A-D) molecules based on thienopyrazines have been shown to exhibit near-infrared (NIR) fluorescence with large Stokes shifts, making them useful for bio-imaging and NIR light sources. acs.org

A suitably modified derivative of this compound could be engineered to have specific optoelectronic properties. For instance, by attaching another donor group to the naphthalene core, a D-A-D type structure could be realized. The photophysical properties of such a molecule would be highly dependent on the solvent environment, a phenomenon known as solvatochromism. nih.govrsc.org This sensitivity to the environment could be exploited for sensing applications.

Development of Advanced Functional Materials

The versatility of the this compound structure lends itself to the creation of a wide array of advanced functional materials. By modifying the hydroxyl group, for example, it could be incorporated into liquid crystals or self-assembling monolayers. The development of organic semiconductors with high thermal stability is also a critical area of research. Derivatives of DNTT have been shown to maintain their high charge mobility at temperatures up to 250°C, a desirable trait for robust electronic devices. elsevierpure.com The rigid naphthalene core of this compound could contribute to the thermal stability of materials derived from it.

Photophysical Properties and Aggregation-Induced Emission (AIE) Phenomena in Related Structures

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state. In contrast, some molecules exhibit aggregation-induced emission (AIE), where they become more emissive upon aggregation. latrobe.edu.aursc.orgnih.gov This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

The AIE phenomenon has been observed in derivatives of naphthalene diimides and tetraphenylthiophene. latrobe.edu.auacs.org The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence. While it is not certain that this compound itself would be an AIE-gen, its derivatives could be designed to exhibit this property. For example, attaching bulky groups to the thiophene or naphthalene units could create steric hindrance that forces a twisted conformation in the single-molecule state, which then planarizes upon aggregation, leading to AIE.

The photophysical properties of thiophene-based D-π-A systems have been studied, showing significant intramolecular charge transfer characteristics. rsc.org The fluorescence quantum yield and lifetime are often influenced by the solvent polarity, indicating a change in the dipole moment upon excitation. nih.govrsc.org Similar behavior could be expected from derivatives of this compound, opening up possibilities for their use in fluorescent probes and sensors.

Conclusion and Outlook for Research on 6 Thiophen 2 Yl Naphthalen 2 Ol

Summary of Current Understanding and Research Gaps

The current understanding of 6-(Thiophen-2-yl)naphthalen-2-ol is largely extrapolated from research on related thiophene-naphthalene systems and broader classes of biaryl compounds. numberanalytics.comrsc.org The core structure is recognized as a promising building block for organic semiconductors, fluorescent probes, and potentially bioactive molecules. researchgate.netnih.gov The thiophene (B33073) unit is a well-established component in organic electronics, valued for its electron-donating properties and chemical stability, while the naphthol portion provides a rigid, planar structure with characteristic fluorescence and a reactive hydroxyl group for further functionalization. researchgate.netwikipedia.org

Despite this foundational knowledge, significant research gaps exist specifically for this compound. There is a notable lack of dedicated studies detailing its specific photophysical properties, such as quantum yield, excited-state lifetime, and solvent-dependent spectral shifts. While its synthesis via modern cross-coupling methods is feasible, detailed optimization and investigation of its chemical reactivity, particularly at the naphthol hydroxyl group and the thiophene ring, are not extensively documented. Furthermore, its potential in biological applications, suggested by the activities of other thiophene derivatives, remains almost entirely unexplored. nih.gov

Challenges in Synthetic Accessibility and Scalability for Industrial Applications

The synthesis of unsymmetrical biaryls like this compound has been significantly advanced by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net This method is the most probable route for its synthesis, involving the coupling of a thiophene-2-boronic acid derivative with a protected 6-bromonaphthalen-2-ol.

However, several challenges impede its industrial-scale production:

Catalyst Efficiency and Removal: While palladium catalysts are highly effective, they are precious metals, contributing significantly to production costs. researchgate.netorgsyn.org Furthermore, residual palladium in the final product is a major concern for applications in electronics and pharmaceuticals, necessitating costly and complex purification processes. The development of ligand-free or more robust catalyst systems is an ongoing challenge. orgsyn.orgrasayanjournal.co.in

Reaction Conditions and Yield: Suzuki reactions can require strictly controlled inert atmospheres and specialized solvents, which can be difficult to manage on a large scale. nih.govchemicalbook.com Optimizing reaction conditions to maximize yield and minimize the formation of homocoupling byproducts is a persistent challenge in biaryl synthesis. researchgate.net

Green Chemistry Concerns: Traditional cross-coupling reactions often utilize organic solvents and generate stoichiometric amounts of waste, posing environmental concerns for large-scale industrial processes. rasayanjournal.co.in

| Synthetic Challenge | Description | Potential Mitigation Strategy |

| Precursor Cost | High cost of 6-halonaphthalen-2-ol and thiophene boronic acid. | Development of more efficient synthetic routes from bulk chemicals. nih.gov |

| Catalyst System | Expense of palladium catalysts and need for specialized ligands. | Research into nickel or other earth-abundant metal catalysts; ligand-free systems. researchgate.netrasayanjournal.co.in |

| Product Purity | Contamination of the product with residual heavy metals. | Improved purification techniques; use of heterogeneous or recoverable catalysts. |

| Scalability | Difficulty in maintaining optimal conditions (inert atmosphere, temperature) at large scale. | Flow chemistry processes; development of more robust, air-stable catalysts. |

| Environmental Impact | Use of volatile organic solvents and generation of inorganic salt waste. | Use of greener solvents like deep eutectic solvents (DES) or aqueous systems. rasayanjournal.co.in |

Future Directions in Computational Design and Experimental Validation

Computational chemistry offers a powerful, resource-efficient avenue to bridge the existing knowledge gaps for this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict key molecular properties before undertaking extensive lab work.

Future computational studies should focus on:

Predicting Electronic and Optical Properties: Calculating the HOMO-LUMO energy gap, absorption and emission spectra, and ionization potential to guide its application in organic electronics. researchgate.net

Conformational Analysis: Investigating the rotational barrier around the C-C bond connecting the two rings, as the degree of planarity significantly impacts electronic conjugation and material properties. researchgate.net

Mapping Reactivity: Modeling the electrostatic potential surface to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic derivatization strategies.

These computational predictions must be followed by rigorous experimental validation. Synthesizing the compound and performing detailed spectroscopic analysis (UV-Vis, fluorescence, NMR) and electrochemical measurements (cyclic voltammetry) is essential to confirm the theoretical models and build a reliable dataset for this molecule. researchgate.net

Potential for Novel Materials Discovery Through Structural Modifications

The true potential of this compound may lie in its use as a scaffold for creating a library of new functional materials. Its structure offers multiple sites for modification, allowing for the fine-tuning of its properties.

Key modification strategies include:

Derivatization of the Hydroxyl Group: The naphthol -OH group can be converted into ethers, esters, or used as a coupling point to attach other functional units, altering solubility and electronic characteristics.

Substitution on the Thiophene Ring: Adding electron-donating or electron-withdrawing groups to the thiophene ring can systematically tune the HOMO/LUMO energy levels of the molecule, thereby controlling its optical and semiconducting properties. researchgate.net

Substitution on the Naphthalene (B1677914) Core: Further functionalization of the naphthalene ring system can modify the steric and electronic profile, influencing solid-state packing and intermolecular interactions, which are critical for device performance.

These modifications could lead to the discovery of novel materials for specific applications, such as OLEDs, organic photovoltaics (OPVs), and chemical sensors. researchgate.net

| Structural Modification | Target Property to Tune | Potential Application |

| Etherification of the 2-ol group | Solubility, Solid-State Packing | Solution-Processable Organic Field-Effect Transistors (OFETs) |

| Attaching electron-withdrawing groups (e.g., -CN, -CF₃) to thiophene | Lowering LUMO, Electron Transport | n-type Semiconductors for Organic Electronics |

| Attaching electron-donating groups (e.g., -OCH₃) to naphthalene | Raising HOMO, Hole Transport | p-type Semiconductors, Hole-Transport Layers in OLEDs |

| Polymerization via the hydroxyl or other functional handles | Film-forming properties, Charge Mobility | Conductive Polymers, Organic Solar Cells nih.gov |

By systematically exploring these avenues, researchers can move beyond the fundamental characterization of this compound and harness its full potential as a versatile building block for the next generation of advanced organic materials.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-(Thiophen-2-yl)naphthalen-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 6-hydroxynaphthalene-2-ol with 2-thiophenecarboxaldehyde under acidic conditions, followed by purification via column chromatography (hexane:ethyl acetate, 9:1) .

- Cross-coupling : Use Suzuki-Miyaura coupling between 6-bromonaphthalen-2-ol and thiophene-2-boronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water .

- Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) or catalyst loading (1–5 mol%) to improve yield.

Q. How can this compound be characterized using X-ray crystallography?

- Procedure :

- Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine with SHELXL-2018/3 (full-matrix least-squares on F²) .

- Validate hydrogen bonding (e.g., O–H···S interactions) and π-π stacking distances (3.5–4.0 Å) using Mercury 4.3 software .

Q. What computational methods are suitable for predicting electronic properties of this compound?

- Approach :

- Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compute HOMO-LUMO gaps .

- Include solvent effects (e.g., water) via the COSMO solvation model in Gaussian 94 .

- Compare dipole moments and electrostatic potential maps with experimental UV-Vis data.

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data for derivatives of this compound?

- Analysis Framework :

- Step 1 : Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient) .

- Step 2 : Re-examine XRD refinement parameters (e.g., displacement ellipsoids in SHELXL) to detect disorder or twinning .

- Step 3 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish regioisomers .

Q. What challenges arise in derivatizing this compound for bioactivity studies?

- Key Issues :

- Steric hindrance : Thiophene and naphthol groups limit accessibility for alkylation or acylation. Use bulky protecting groups (e.g., tert-butyldimethylsilyl) for selective functionalization .

- Oxidation sensitivity : Avoid strong oxidizing agents (e.g., KMnO₄) to preserve the thiophene ring; opt for mild conditions (e.g., TEMPO/NaClO) .

Q. How can DFT calculations be optimized for modeling solvent effects on this compound’s reactivity?

- Protocol :

- Employ the 6-311++G** basis set with diffuse functions for accurate solvation energy calculations .

- Use the Conductor-like Screening Model (COSMO) in Gaussian to simulate dielectric environments (ε = 78.4 for water) .

- Benchmark against experimental solvatochromic shifts (e.g., λ_max in ethanol vs. cyclohexane).

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.